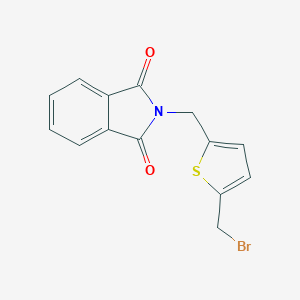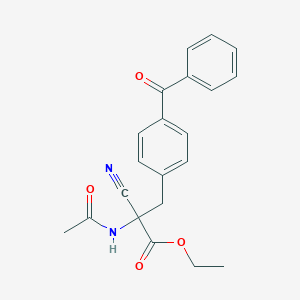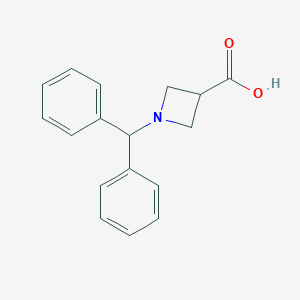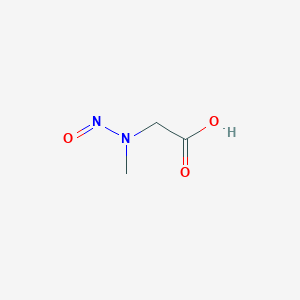
2-(Brommethyl)-5-(Phthalimidomethyl)thiophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene is an organic compound that features a thiophene ring substituted with bromomethyl and phthalimidomethyl groups
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biological Research: It is employed in the synthesis of bioactive molecules and as a precursor for the development of enzyme inhibitors.
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzo[b]thieno[2,3-d]thiophene derivatives, have been used as organic semiconductors .
Mode of Action
It’s worth noting that similar compounds have been synthesized using a pd(ii)-catalyzed sonogashira type cross-coupling reaction .
Biochemical Pathways
The compound’s thiophene core structure is a common motif in pharmaceuticals and biologically active molecules , suggesting it may interact with multiple biochemical pathways.
Pharmacokinetics
Boronic acids and their esters, which are structurally similar to the compound, are known to be only marginally stable in water , which could impact their bioavailability.
Result of Action
Similar compounds have shown fluorescence quantum yield , suggesting potential applications in optoelectronics and photonics.
Action Environment
Similar compounds are known to be sensitive to light and temperature , which could potentially influence their action and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene typically involves the bromination of 5-(phthalimidomethyl)thiophene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form thiophene-S,S-dioxides, which have applications in organic electronics.
Reduction Reactions: The phthalimidomethyl group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or Rozen’s reagent (HOF·CH3CN) are used for oxidation. These reactions are conducted at low temperatures to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in anhydrous conditions to avoid side reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation Reactions: The major product is thiophene-S,S-dioxide.
Reduction Reactions: The primary product is the corresponding amine derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)thiophene: Lacks the phthalimidomethyl group, making it less versatile in certain synthetic applications.
5-(Phthalimidomethyl)thiophene: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
Thiophene-S,S-dioxide: An oxidized derivative with different electronic properties, used primarily in organic electronics.
Uniqueness
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene is unique due to the presence of both bromomethyl and phthalimidomethyl groups, which provide a combination of reactivity and stability. This dual functionality makes it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
2-[[5-(bromomethyl)thiophen-2-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-7-9-5-6-10(19-9)8-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-6H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZITBUKQUYRFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407737 |
Source


|
| Record name | 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166888-26-2 |
Source


|
| Record name | 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














